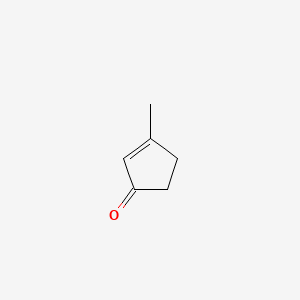

3-Methyl-2-cyclopenten-1-one

Description

This compound has been reported in Capsicum annuum with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCCBPDEADMNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062629 | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale straw-coloured liquid; warm-spicy, sweet-floral and diffusive yet quite tenaceous odour | |

| Record name | 1-Methyl-1-cyclopenten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 1-Methyl-1-cyclopenten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.975 | |

| Record name | 1-Methyl-1-cyclopenten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2758-18-1 | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-CYCLOPENTEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7RSW7273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-cyclopenten-1-one: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Methyl-2-cyclopenten-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this versatile molecule.

Chemical Identity and Physical Properties

This compound, a cyclic ketone, is a valuable building block in organic synthesis. Its chemical identity and key physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 3-methylcyclopent-2-en-1-one |

| CAS Number | 2758-18-1 |

| Molecular Formula | C₆H₈O |

| SMILES | CC1=CC(=O)CC1 |

| InChI | InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3 |

| InChIKey | CHCCBPDEADMNCI-UHFFFAOYSA-N |

| Physical Property | Value | Source |

| Molecular Weight | 96.13 g/mol | [1] |

| Melting Point | 3-5 °C | [2] |

| Boiling Point | 74 °C at 15 mmHg | [2] |

| Density | 0.971 g/mL at 25 °C | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in water and organic solvents |

Chemical Structure and Spectroscopic Data

The structure of this compound features a five-membered ring containing a ketone and a carbon-carbon double bond, with a methyl group at the 3-position. This enone functionality is key to its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the six carbon atoms.

Note: Specific chemical shift and coupling constant data can be found in various spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most prominent peaks are the C=O stretch of the ketone and the C=C stretch of the alkene.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 96, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a cyclic enone.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).

Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

Materials:

-

2,5-Hexanedione

-

Calcium oxide (CaO)

-

Water

-

Nitrogen gas

-

25 mL three-necked flask

-

Heating and stirring apparatus

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

To a 25 mL three-necked flask, add 3 g of 2,5-hexanedione and 10 mL of water.

-

Create an inert atmosphere in the flask by purging with nitrogen gas.

-

Heat the mixture to 150 °C with stirring.

-

Add 400 mg of CaO to the reaction mixture.

-

Maintain the reaction at 150 °C for 14 hours.

-

Monitor the progress of the reaction by gas chromatography.

-

Upon completion, the product, this compound, is obtained with a high yield.[3]

References

An In-depth Technical Guide to 3-Methyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-cyclopenten-1-one, a key intermediate in organic synthesis with applications ranging from flavor and fragrance creation to the development of complex pharmaceutical compounds. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant chemical reactions, presenting data in a clear, accessible format for the scientific community.

Chemical Identity and Synonyms

This compound is a cyclic ketone that serves as a versatile building block in organic chemistry.[1][2] Its primary identifiers and various synonyms are listed below for clear identification.

| Identifier | Value |

| CAS Number | 2758-18-1[1][2][3][4][5] |

| Molecular Formula | C₆H₈O[2][3][4][5] |

| Molecular Weight | 96.13 g/mol [2][5][6][7] |

| IUPAC Name | 3-methylcyclopent-2-en-1-one[2][4] |

| InChI Key | CHCCBPDEADMNCI-UHFFFAOYSA-N[2][5] |

| EC Number | 220-421-5[4][7] |

| FEMA Number | 3435[3][4][7] |

A variety of synonyms are used in literature and commercial listings to refer to this compound.

| Common Synonyms |

| 1-Methyl-1-cyclopenten-3-one[1][3][4] |

| 3-Methyl-2-cyclopentenone[1][4][5] |

| 3-Methylcyclopent-2-en-1-one[4] |

| 3-Methylcyclopent-2-enone[1][4] |

| Methylcyclopentenone[1] |

| 2-Cyclopenten-1-one, 3-methyl-[1][4] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and analytical characterization.

Table of Physicochemical Properties:

| Property | Value |

| Appearance | Colorless to pale yellow or light yellow to yellow-brown liquid[1][2][3] |

| Odor | Sweet, fruity, fatty, with caramel (B1170704) notes[1][3] |

| Melting Point | 3-5 °C[1][3] |

| Boiling Point | 157-158 °C (at 760 mmHg); 74 °C (at 15 mmHg)[1][2][3] |

| Density | 0.971 g/mL at 25 °C; 0.980 g/mL at 20 °C[1] |

| Refractive Index | n20/D 1.488[1] |

| Flash Point | 65.56 °C (150 °F)[1][3] |

| Water Solubility | 1.015e+004 mg/L at 25 °C (estimated); miscible[1][3] |

| LogP | 0.54[1] |

Table of Spectroscopic Data:

| Spectroscopy Type | Data Reference |

| ¹H NMR | Available spectra confirm the structure of 3-methylcyclopent-2-en-1-one.[8] |

| ¹³C NMR | Spectral data is available for this compound.[8] |

| Mass Spectrometry (GC-MS) | The NIST WebBook provides the electron ionization mass spectrum for this compound.[6][9] |

| Infrared (IR) Spectroscopy | IR spectra are available and used for conformity checks in commercial products.[8][10] |

| Raman Spectroscopy | Raman spectral data has been recorded for this compound.[8] |

Synthesis Protocols and Methodologies

The synthesis of this compound is of significant interest, particularly routes that utilize sustainable and readily available starting materials. Key methodologies include intramolecular aldol (B89426) condensation and transformations from biomass-derived furfurals.

This method is a classic approach for forming the cyclopentenone ring.

-

Objective: To synthesize this compound via the cyclization of 2,5-hexanedione (B30556).

-

Reaction Principle: 2,5-hexanedione undergoes an intramolecular aldol condensation reaction in the presence of a base to form the five-membered ring of 3-methyl-2-cyclopentenone.[11]

-

Reagents and Catalysts:

-

Procedure Outline (Homogeneous Catalysis):

-

A solution of 2,5-hexanedione is treated with a dilute aqueous solution of NaOH (e.g., 1% W/V).[12]

-

The reaction mixture is heated to promote cyclization. Improved methods utilize higher temperatures with very dilute NaOH (e.g., 0.076% W/V) to enhance conversion.[12]

-

The reaction progress is monitored by techniques such as GC-MS to determine the consumption of the starting material and formation of the product.

-

Upon completion, the product is isolated from the reaction mixture, typically through extraction with an organic solvent, followed by distillation for purification.

-

This "green chemistry" approach leverages a biomass-derived platform chemical.

-

Objective: To produce this compound from HMF, a renewable resource.

-

Reaction Principle: The process involves the conversion of HMF to 2,5-hexanedione (HDN) as an intermediate, which then cyclizes. A novel method uses zinc (Zn) and high-temperature water (HTW) to facilitate this transformation.[13]

-

Reagents and Catalysts:

-

Zinc (Zn) powder

-

Water (as solvent and reactant)

-

Procedure Outline:

-

HMF, Zn powder, and water are loaded into a high-pressure reactor.[13][14]

-

The reactor is sealed and heated to high-temperature water (HTW) conditions (e.g., optimized temperatures).[13]

-

The reaction proceeds for a specified duration (e.g., several hours) with stirring.[14] The HTW and in-situ generated ZnO play key roles in the conversion mechanism.[13]

-

After cooling, the reaction mixture is filtered to remove solid residues.

-

The aqueous solution is extracted with an appropriate organic solvent (e.g., ether).[14]

-

The organic phase is collected, dried, and concentrated. The final product is purified by distillation.[14]

-

The following diagram illustrates the workflow for synthesizing this compound from biomass.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable synthon due to its reactive functional groups: a ketone, an electron-deficient double bond, and an allylic methyl group. Its unique structure makes it an excellent building block for more complex molecules.[2]

Key reactions include:

-

Michael Addition: The compound acts as a Michael acceptor, allowing the addition of nucleophiles to the β-carbon of the enone system.[2]

-

Cycloaddition Reactions: The electron-deficient double bond readily participates in cycloadditions, such as the Diels-Alder [4+2] reaction, to form bicyclic systems.[2]

-

Photochemical [2+2] Cycloadditions: It can undergo selective cycloadditions to create dimeric structures, especially when confined in a crystalline host.[2]

-

Hydrogenation: The double bond and/or the ketone can be reduced. Asymmetric hydrogenation is of particular interest for producing chiral 3-methylcyclopentanone, a valuable precursor in pharmaceutical synthesis.[14]

The following diagram illustrates these key reaction pathways.

In the context of drug development , this compound's utility is significant:

-

Chiral Building Blocks: Enantioselective synthesis and resolution strategies are actively researched to produce single enantiomers of its derivatives.[2] These chiral molecules are crucial for developing pharmaceuticals where stereochemistry dictates biological activity.

-

Tracers and Internal Standards: The deuterated form, this compound-d₃, is used as a tracer or internal standard for quantitative analysis by NMR or mass spectrometry during the drug development process.[15] This aids in pharmacokinetic and metabolic studies.

-

Precursor for Complex Molecules: Its ability to form polycyclic frameworks makes it a starting point for the total synthesis of natural products, some of which may have therapeutic properties.[2]

References

- 1. 3-methylcyclopent-2-en-1-one | 2758-18-1 [chemicalbook.com]

- 2. This compound | 2758-18-1 | Benchchem [benchchem.com]

- 3. This compound, 2758-18-1 [thegoodscentscompany.com]

- 4. This compound | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 6. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]

- 7. This compound 97%, FG | 2758-18-1 [sigmaaldrich.com]

- 8. 3-methylcyclopent-2-en-1-one(2758-18-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 163592500 [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]

- 13. Production of 2,5-hexanedione and this compound from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

- 15. medchemexpress.com [medchemexpress.com]

Introduction: The Structural and Electronic Profile of 3-Methyl-2-cyclopenten-1-one

An In-depth Technical Guide on the Reactivity and Reaction Mechanisms of 3-Methyl-2-cyclopenten-1-one

This compound is an α,β-unsaturated cyclic ketone, a structural motif that dictates its chemical behavior.[1] The core of its reactivity lies in the conjugation between the carbon-carbon double bond (α,β positions) and the carbonyl group. This electronic communication delocalizes the pi-electron density across the O=C–C=C system, creating two primary electrophilic sites: the carbonyl carbon and the β-carbon.[1] This dual electrophilicity allows it to react with nucleophiles at either the carbonyl carbon (1,2-addition) or, more commonly, at the β-carbon in a conjugate fashion (1,4-addition or Michael addition).[1][2] The five-membered ring provides a degree of conformational rigidity, which can be leveraged to influence the stereochemistry of its reactions.[1]

Core Reactivity and Key Reaction Mechanisms

The reactivity of this compound is dominated by its enone structure, making it a versatile building block in organic synthesis. The primary pathways of transformation include conjugate additions, aldol (B89426) condensations (in its synthesis), cycloadditions, and photochemical reactions.

Michael (Conjugate) Addition

As an excellent Michael acceptor, this compound readily reacts with a wide range of soft nucleophiles at the β-carbon.[1] This class of reactions is fundamental to its application in synthesis. The general mechanism involves three key steps: 1) formation of a nucleophile (often an enolate), 2) nucleophilic attack at the β-carbon of the enone, and 3) protonation of the resulting enolate intermediate.[2][3]

Common nucleophiles for this reaction include enolates, amines, and thiolates.[1][2] The reaction is thermodynamically favorable, driven by the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[2][3]

Caption: General Mechanism of Michael Addition.

Intramolecular Aldol Condensation: A Key Synthetic Route

This compound is frequently synthesized via the intramolecular aldol condensation of 2,5-hexanedione (B30556).[4][5] This reaction, typically catalyzed by acid or base, is a powerful method for forming five-membered rings. The mechanism involves the formation of an enolate intermediate which then attacks the second carbonyl group within the same molecule, followed by dehydration to yield the final α,β-unsaturated ketone.[4][5]

Caption: Synthesis via Intramolecular Aldol Condensation.

Cycloaddition Reactions

The electron-deficient double bond of this compound allows it to participate in cycloaddition reactions, serving as the dienophile.[1]

-

Diels-Alder Reaction ([4+2] Cycloaddition): It can react with a conjugated diene to form complex bicyclic systems, a valuable transformation for building polycyclic frameworks found in natural products.[1]

-

Photochemical [2+2] Cycloaddition: Upon UV irradiation, cyclopentenones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings.[6][7] This reaction provides a powerful method for constructing strained four-membered rings, which can serve as intermediates for further transformations.[7] Highly selective dimerizations have also been observed.[1]

Caption: General Scheme for [2+2] Photocycloaddition.

Reduction Reactions

The enone functionality can be selectively reduced. The carbonyl group can be reduced to an alcohol using agents like sodium borohydride.[8] Alternatively, the carbon-carbon double bond can be reduced to form the saturated ketone, 3-methylcyclopentanone. This has been achieved using triethylammonium (B8662869) formate (B1220265) in the presence of a palladium catalyst.

Quantitative Data and Experimental Protocols

The synthesis of this compound via intramolecular aldol condensation is well-documented and highly efficient. Below are summaries of reaction conditions and a detailed experimental protocol.

Data Summary: Synthesis via Aldol Condensation

| Starting Material | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Hexanedione | Calcium Oxide (CaO) | Water | 150 | 14 | 98 | [9] |

| 2,5-Hexanedione | 1% w/v NaOH | (Not specified) | (Not specified) | (Not specified) | ~80 (20% SM remaining) | [10] |

| 2,5-Hexanedione | 0.076% w/v NaOH | (Not specified) | High Temp | (Not specified) | (Improved) | [10] |

| 2,5-Hexanedione | γ-Al2O3 / AlOOH | (Not specified) | (Not specified) | (Not specified) | >71 (selectivity) | [4] |

Experimental Protocol: Synthesis from 2,5-Hexanedione[10]

This protocol details a high-yield synthesis using a solid base catalyst.

Materials:

-

2,5-Hexanedione (3g)

-

Water (10 mL)

-

Calcium Oxide (CaO) (400 mg)

-

25 mL three-necked flask

-

Inert atmosphere apparatus (e.g., Nitrogen line)

Procedure:

-

Add 3g of 2,5-hexanedione and 10 mL of water to a 25 mL three-necked flask.

-

Establish an inert atmosphere within the flask using nitrogen gas.

-

Increase the temperature of the reaction mixture to 150 °C.

-

Add 400 mg of CaO to the heated mixture.

-

Allow the reaction to proceed for 14 hours under these conditions.

-

Upon completion, the product can be isolated and analyzed by gas chromatography to confirm the yield.

Caption: Experimental Workflow for Synthesis.

Conclusion

This compound demonstrates a rich and versatile reactivity profile centered on its α,β-unsaturated ketone core. Its susceptibility to conjugate addition by a variety of nucleophiles makes it a valuable intermediate for constructing more complex molecular architectures. Furthermore, its ability to undergo cycloaddition and photochemical reactions, combined with well-established, high-yield synthetic routes like the intramolecular aldol condensation, solidifies its importance as a key building block for professionals in chemical research and drug development.

References

- 1. This compound | 2758-18-1 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Aldol condensation - enone/enal - Organic Chemistry - Prep101 - Prep101 MCAT Forum [portal.prep101.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 2758-18-1 [smolecule.com]

- 9. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]

The Enigmatic Flavorant: A Technical Guide to the Natural Occurrence and Sources of 3-Methyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-cyclopenten-1-one is a cyclic ketone that contributes to the characteristic aroma and flavor of a variety of cooked and fresh foods. Its sweet, caramel-like, and nutty aroma profile makes it a significant compound in food chemistry and the flavor industry. Beyond its sensory attributes, research into related cyclopentenone structures suggests potential biological activities that warrant further investigation by the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural occurrence, formation pathways, and analytical protocols for this compound, alongside insights into the biological activities of structurally similar compounds.

Natural Occurrence and Formation

This compound is predominantly formed during the thermal processing of food through the Maillard reaction and the pyrolysis of lignocellulose. It has also been identified as a naturally occurring volatile compound in some plants.

Key Natural Sources

The presence of this compound has been reported in a diverse range of food matrices. While its occurrence is well-documented, quantitative data on its concentration in many of these sources remain limited in publicly available literature.

| Food Category | Specific Source |

| Vegetables | Capsicum annuum (Chili Peppers)[1], Roasted Onion[2] |

| Meats | Cooked Pork[2] |

| Beverages | Black Tea[3], Roasted Coffee[4] |

| Legumes | Soybean[2] |

| Seafood | Dried Bonito[2] |

| Flavorings | Smoke Flavoring[5] |

Formation Pathways

The primary route for the formation of this compound in food is through non-enzymatic browning, specifically the Maillard reaction. This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. A key intermediate in one of the pathways leading to this compound is 2,5-hexanedione (B30556), which can be formed from the degradation of sugars. The intramolecular aldol (B89426) condensation of 2,5-hexanedione then yields the target compound.[2][6]

Another significant source is the pyrolysis of lignocellulosic materials, which contributes to its presence in smoke and smoke-derived flavorings.

Diagram: Proposed Formation Pathway of this compound

References

In-Depth Technical Guide: Toxicological and Safety Profile of 3-Methyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-cyclopenten-1-one (CAS No. 2758-18-1) is a cyclic ketone and a member of the α,β-unsaturated carbonyl compound family. It is utilized as a flavoring agent in various food products and can be found as a component in some fragrance formulations.[1][2] Given its potential for human exposure, a thorough understanding of its toxicological and safety profile is essential for risk assessment and safe handling. This technical guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and mechanistic insights into the safety of this compound.

Toxicological Data

The toxicological data for this compound and structurally related compounds are summarized below. Data for related compounds are provided for context and to facilitate read-across assessments where specific data for the target compound is not available.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur after a single exposure to a substance.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route | Endpoint | Value | Reference |

| 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | Rat | Oral | LD50 | 2500 mg/kg | [3] |

| 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | Rabbit | Dermal | LD50 | > 5000 mg/kg | [3] |

| Methyl cyclopentenolone | Mouse | Oral | LD50 | 1350 mg/kg | [4] |

| Methyl cyclopentenolone | Rat | Oral | LD50 | 1850 mg/kg | [4] |

| Methyl cyclopentenolone | Guinea Pig | Oral | LD50 | 1400 mg/kg | [4] |

No specific acute toxicity data (LD50/LC50) for this compound was identified in the reviewed literature.

Local Tolerance: Skin and Eye Irritation

These studies evaluate the potential of a substance to cause irritation upon contact with the skin and eyes.

Table 2: Skin and Eye Irritation Data

| Test Substance | Species | Test | Observation | Classification | Reference |

| This compound (or close analogue) | Rabbit | Primary Skin Irritation (OECD 404) | No erythema or edema observed (all scores 0). | Not irritating | [3] |

| This compound (or close analogue) | Rabbit | Acute Eye Irritation (OECD 405) | Minimal conjunctival irritation, which resolved within 48 hours. No corneal or iridial effects. | Minimal irritant | [4] |

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause damage to genetic material (DNA).

Table 3: Genotoxicity Data

| Test Substance | Assay | System | Metabolic Activation | Result | Reference |

| 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | BlueScreen Assay | Human cells | With and without | Negative for genotoxicity and cytotoxicity | [5] |

| Group of α,β-unsaturated alicyclic ketones (including this compound) | Various in vitro and in vivo assays | Bacterial and mammalian cells | With and without | No concern for genotoxicity for the group | [6][7] |

The European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) evaluated a group of α,β-unsaturated alicyclic ketones, including this compound, and concluded that there is no concern for genotoxicity for the group as a whole.[6][7]

Repeated Dose Toxicity

Repeated dose toxicity studies assess the effects of long-term or repeated exposure to a substance.

No specific repeated dose toxicity studies (e.g., 90-day oral toxicity) or a No-Observed-Adverse-Effect Level (NOAEL) for this compound were identified in the reviewed literature. For the structurally related compound, methyl cyclopentenolone, a NOEL of 200 mg/kg/day was established in a combined carcinogenicity and reproductive study.[4][8]

Reproductive and Developmental Toxicity

These studies investigate the potential of a substance to interfere with reproduction and normal development.

No specific reproductive or developmental toxicity studies for this compound were identified. For the related compound, methyl cyclopentenolone, a reproductive and developmental toxicity screening test showed a NOAEL for maternal toxicity of < 50 mg/kg/day and for developmental offspring effects of 500 mg/kg/day.[4][8]

Skin Sensitization

Skin sensitization is an allergic reaction that can occur after repeated contact with a substance.

No specific skin sensitization data for this compound was identified. For the read-across analog, 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one, a No Expected Sensitization Induction Level (NESIL) of 1100 µg/cm² was determined, suggesting a potential for skin sensitization.[5]

Experimental Protocols

The following sections describe the general methodologies for the key toxicological experiments cited, based on OECD guidelines.

Acute Oral Toxicity (OECD 420, 423, or 425)

-

Principle: A single dose of the test substance is administered orally to fasted animals (usually rats). The animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage.

-

Animals are observed for clinical signs of toxicity at regular intervals after dosing and at least once daily thereafter.

-

Body weights are recorded weekly.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Primary Skin Irritation (OECD 404)

-

Principle: The test substance is applied to the shaved skin of a rabbit for a defined period to assess its potential to cause skin irritation.

-

Procedure:

-

A small area of the rabbit's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for 4 hours.

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of the skin reactions is scored according to a standardized scale (Draize scale). The Primary Irritation Index (PII) is calculated.

Acute Eye Irritation (OECD 405)

-

Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of a rabbit to evaluate its potential to cause eye irritation.

-

Procedure:

-

The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the lower conjunctival sac of one eye.

-

The eyelids are gently held together for about one second.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

-

Endpoint: The severity of ocular lesions is scored according to a standardized scale.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

As an α,β-unsaturated carbonyl compound, the toxicity of this compound is likely mediated through Michael addition reactions. This involves the electrophilic α,β-unsaturated ketone reacting with nucleophilic groups in biological macromolecules such as proteins and DNA.

Michael Addition and Cellular Targets

The diagram below illustrates the general mechanism of toxicity for α,β-unsaturated carbonyl compounds.

Caption: General mechanism of toxicity for α,β-unsaturated ketones.

Experimental Workflow for Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxic potential of a chemical substance.

Caption: A typical workflow for genotoxicity assessment.

Conclusion

Based on the available data, this compound is considered to be of low acute toxicity. It is not a skin irritant but is a minimal eye irritant in rabbits. The broader group of α,β-unsaturated alicyclic ketones, to which this compound belongs, is not considered to pose a genotoxic concern. However, there is a lack of specific data on repeated dose and reproductive/developmental toxicity for this compound itself. The primary mechanism of toxicity for this class of compounds is through Michael addition, leading to covalent binding with cellular macromolecules. Further studies on the specific toxicokinetics and long-term effects of this compound would be beneficial for a more complete risk assessment. Professionals handling this substance should adhere to standard laboratory safety practices, including the use of personal protective equipment to avoid direct contact.

References

- 1. researchgate.net [researchgate.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. dihydrojasmone, 1128-08-1 [thegoodscentscompany.com]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.publicnow.com [docs.publicnow.com]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

Physical properties of 3-Methyl-2-cyclopenten-1-one (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Methyl-2-cyclopenten-1-one (CAS No. 2758-18-1), a cyclic ketone of interest in various chemical and pharmaceutical applications. The following sections detail its melting point, boiling point, and density, supported by generalized experimental protocols for their determination.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic sweet or floral odor.[1] Its physical state and behavior are governed by the properties outlined below.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources and may exhibit slight variations due to different measurement conditions and purities.

| Physical Property | Value | Conditions |

| Melting Point | 3-5 °C | 760.00 mm Hg[2][3][4][5][6][7] |

| Boiling Point | 157-158 °C | 760.00 mm Hg[2] |

| 74 °C | 15.00 mm Hg[2][3][4][5][7] | |

| 71-72 °C | 15 Torr[8] | |

| 185-186 °C | Not Specified[9] | |

| Density | 0.9768 g/cm³ | 25 °C[10] |

| 0.96800-0.97500 g/mL | 25.00 °C[2] | |

| 0.980 g/mL | 20 °C[3][4][7] | |

| 0.971 g/mL | 25 °C[3][4][5][7] | |

| 0.97 g/cm³ | Not Specified[8] | |

| 0.98 g/cm³ | Not Specified[9] |

Experimental Protocols

While specific experimental reports for the determination of these properties for this compound are not detailed in common literature, the following are generalized and widely accepted methods for determining the melting point, boiling point, and density of liquid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a substance that is solid at or near room temperature is determined as the temperature range over which it transitions from a solid to a liquid phase.

-

Sample Preparation : A small amount of the solidified compound is finely powdered. A capillary tube, sealed at one end, is then filled with a small amount of the powdered sample by tapping the open end into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or a metal block heating apparatus).

-

Heating and Observation : The heating bath is heated slowly and steadily. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point. For pure crystalline compounds, this range is typically narrow.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Sample Preparation : A small quantity of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Apparatus Setup : The test tube assembly, along with a thermometer, is heated in a suitable heating bath (e.g., an oil bath or an aluminum block heater). The thermometer bulb should be positioned close to the test tube.

-

Heating and Observation : The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid is by using a pycnometer or a volumetric flask.

-

Mass of Empty Pycnometer : A clean and dry pycnometer (a small glass flask with a fitted stopper and a capillary tube) is accurately weighed (m₁).

-

Mass of Pycnometer with Water : The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Mass of Pycnometer with Sample : The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (this compound) at the same temperature. It is then weighed for a third time (m₃).

-

Calculation : The mass of the sample is (m₃ - m₁). The volume of the sample is the same as the volume of the water. The density (ρ) of the sample is then calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Logical Workflow

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. athabascau.ca [athabascau.ca]

- 2. byjus.com [byjus.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. vernier.com [vernier.com]

- 9. prc.cnrs.fr [prc.cnrs.fr]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

The Discovery and Synthetic History of 3-Methyl-2-cyclopenten-1-one: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-cyclopenten-1-one is a cyclic ketone of significant interest due to its characteristic caramel-like aroma and its role as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details its natural occurrence, physicochemical properties, and established synthetic methodologies, with a focus on the intramolecular aldol (B89426) condensation of 2,5-hexanedione. Furthermore, this guide outlines a detailed experimental protocol for a common synthesis route and touches upon the known biological activities of this compound, including its interaction with inflammatory signaling pathways. All quantitative data is presented in structured tables for clarity, and key chemical transformations are visualized using Graphviz diagrams.

Introduction and Historical Context

This compound, a five-membered ring ketone, was first synthesized in the early 20th century during explorations of cyclopentenone derivatives.[1] While the specific discoverer remains undocumented in contemporary literature, its study gained momentum in the mid-1900s, particularly within the realms of flavor chemistry and synthetic organic chemistry.[1]

It is closely related to 2-hydroxy-3-methyl-2-cyclopenten-1-one, also known as cyclotene (B1209433) or maple lactone, which is the enol tautomer of 3-methylcyclopentane-1,2-dione.[2] Cyclotene was isolated from wood vinegar in 1926 by C. A. Rojahn and Ferdinande Rühl.[2] this compound is a key contributor to the aroma of various natural products, most notably roasted coffee.[1] It has also been identified in chili peppers (Capsicum annuum), roasted onions, cooked pork, and black tea.[1][3] Its pleasant, sweet, and caramel-like odor has led to its use as a flavoring agent in the food industry.[1]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is slightly soluble in water and miscible with common organic solvents like ethanol.[1][4] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O | [5][6] |

| Molecular Weight | 96.13 g/mol | [5][6] |

| Melting Point | 3-5 °C | [4] |

| Boiling Point | 157-158 °C at 760 mmHg | [4] |

| Density | 0.968 - 0.975 g/mL at 25 °C | [4] |

| Refractive Index | 1.485 - 1.491 at 20 °C | [4] |

| Flash Point | 65.56 °C | [4] |

| logP (o/w) | 0.301 (estimated) | [4] |

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the intramolecular aldol condensation of 2,5-hexanedione.[7][8][9] This reaction can be catalyzed by either acid or, more commonly, a base.

Intramolecular Aldol Condensation of 2,5-Hexanedione

The base-catalyzed mechanism involves the formation of an enolate from 2,5-hexanedione, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group to form a five-membered ring.[7][8][9] Subsequent dehydration of the resulting aldol addition product yields the α,β-unsaturated ketone, this compound.[7][8][9] The formation of the thermodynamically more stable five-membered ring is strongly favored over a strained three-membered ring.[7][8][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 2758-18-1 [smolecule.com]

- 4. This compound, 2758-18-1 [thegoodscentscompany.com]

- 5. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Methyl-2-cyclopenten-1-one: Core Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular properties of 3-Methyl-2-cyclopenten-1-one, a significant building block in organic synthesis.

Core Molecular Data

This compound is a cyclic ketone and a member of the α,β-unsaturated carbonyl compounds.[1] Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations in chemical reactions and for its characterization in analytical procedures.

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C6H8O[2][3][4][5][6][7] |

| Molecular Weight | 96.13 g/mol [2][3][4] |

| CAS Number | 2758-18-1[2][3][4][7] |

The molecular formula indicates that each molecule of this compound contains six carbon atoms, eight hydrogen atoms, and one oxygen atom. The molecular weight is the mass of one mole of the substance.

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Note on Experimental Protocols and Signaling Pathways: As this compound is a fundamental organic chemical, detailed experimental protocols are specific to its synthesis or use in a particular reaction, and it is not associated with biological signaling pathways. Therefore, these sections are not applicable in this context.

References

- 1. This compound | 2758-18-1 | Benchchem [benchchem.com]

- 2. 3-methylcyclopent-2-en-1-one | 2758-18-1 [chemicalbook.com]

- 3. This compound | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 2758-18-1 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Solubility Profile of 3-Methyl-2-cyclopenten-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Methyl-2-cyclopenten-1-one, a key intermediate in organic synthesis. Understanding its solubility in various solvents is crucial for its application in research, development, and manufacturing processes.

Core Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents. It is important to note that some of the available data is estimated or qualitative in nature.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 1.015e+004 mg/L (estimated) | 25 | Also described as "soluble" and "miscible".[1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Not Specified | Soluble.[3] |

| Ethanol | C₂H₅OH | Miscible | Room Temperature | [4] |

| Oil | - | Soluble | Not Specified | [4] |

| Alcohol | - | Soluble | Not Specified | [1] |

Experimental Protocols for Solubility Determination

A precise determination of solubility is critical for various applications. The following outlines a general experimental protocol based on the widely used gravimetric method for determining the solubility of a solid or liquid compound like this compound in a given solvent.[5][6][7]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solute is necessary to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed at the controlled temperature for a period to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature, avoiding disturbance of the undissolved solid.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is fully evaporated, place the dish or vial in an oven or vacuum desiccator to ensure complete removal of any residual solvent until a constant weight is achieved.

-

Weigh the dish or vial containing the dry solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

Alternative Methods:

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a more rapid method. This involves creating a calibration curve of known concentrations and then measuring the absorbance of the saturated filtrate. High-Performance Liquid Chromatography (HPLC) is another powerful technique for quantifying the concentration of the solute in the saturated solution, especially in complex mixtures.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound, 2758-18-1 [thegoodscentscompany.com]

- 2. 3-methylcyclopent-2-en-1-one CAS#: 2758-18-1 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-2-cyclopenten-1-one from 2,5-hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-2-cyclopenten-1-one from 2,5-hexanedione (B30556). The primary synthetic route detailed is the intramolecular aldol (B89426) condensation, a robust and efficient method for the formation of the target five-membered ring system. This process is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the cyclopentenone core in numerous biologically active compounds. This document outlines the reaction mechanism, provides detailed experimental protocols for both base-catalyzed and acid-catalyzed methods, presents a comparative summary of quantitative data, and includes characterization data for the final product.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of natural products and pharmaceuticals. The intramolecular aldol condensation of 2,5-hexanedione provides a direct and atom-economical route to this important cyclic ketone.[1][2] The reaction can be catalyzed by either acids or bases and proceeds through the formation of an enolate or enol intermediate, which subsequently attacks the second carbonyl group within the same molecule, leading to cyclization and dehydration.[1][2] The thermodynamic stability of the resulting five-membered ring makes this a highly favorable reaction.[1][2] This application note provides detailed protocols for both homogeneous and heterogeneous catalytic systems.

Reaction Mechanism

The synthesis of this compound from 2,5-hexanedione proceeds via an intramolecular aldol condensation. The general mechanism involves the formation of a nucleophilic enolate (base-catalyzed) or enol (acid-catalyzed) which then attacks the second carbonyl group to form a five-membered ring. Subsequent dehydration yields the α,β-unsaturated ketone.

References

Application Notes and Protocols for the Synthesis of 3-Methyl-2-cyclopenten-1-one via Intramolecular Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-cyclopenten-1-one is a valuable intermediate in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals.[1] Its five-membered ring structure is a common motif in bioactive compounds. A robust and efficient method for its synthesis is the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).[1][2] This reaction involves the formation of a carbon-carbon bond within the same molecule to create the cyclic enone structure.[2] The process is typically catalyzed by a base, which facilitates the formation of an enolate intermediate that subsequently undergoes a cyclization reaction.[3] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of this compound, offering insights into both homogeneous and heterogeneous catalytic systems.

Reaction Mechanism

The intramolecular aldol condensation of 2,5-hexanedione proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-hydrogen from one of the methyl groups adjacent to a carbonyl, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the second carbonyl group within the same molecule, leading to the formation of a five-membered ring and a β-hydroxy ketone intermediate. Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated cyclic ketone, this compound.[3] The formation of the five-membered ring is thermodynamically favored over a more strained three-membered ring.[2][4]

References

Application Notes and Protocols: Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyl-2-cyclopenten-1-one, a valuable intermediate in organic synthesis. The described methodology focuses on a two-step sequence involving the α-halogenation of 3-methylcyclopentanone (B121447) followed by a base-induced dehydrohalogenation. While direct dehydrohalogenation of a pre-synthesized 2-halo-3-methylcyclopentanone is a viable route, this protocol details a more commonly documented analogous pathway. The protocols provided are based on established chemical principles for the synthesis of α,β-unsaturated ketones.[1][2] This document also includes comprehensive spectroscopic data for the characterization of the final product.

Introduction

This compound is a key building block in the synthesis of various natural products and pharmaceutical compounds. Its conjugated enone system makes it a versatile precursor for a range of chemical transformations, including Michael additions, cycloadditions, and reductions. One of the fundamental methods for introducing the α,β-unsaturation in cyclic ketones is through a halogenation-elimination strategy. This process typically involves the selective halogenation at the α-position of the corresponding saturated ketone, followed by an E2 elimination reaction promoted by a suitable base to yield the desired enone.[1]

Synthesis Pathway Overview

The synthesis of this compound via dehydrohalogenation can be conceptually broken down into two primary stages:

-

α-Halogenation of 3-Methylcyclopentanone: The selective introduction of a halogen (typically bromine or chlorine) at the carbon atom adjacent to the carbonyl group of 3-methylcyclopentanone.

-

Dehydrohalogenation: The elimination of a hydrogen halide (H-X) from the α-halo ketone intermediate using a base to form the carbon-carbon double bond of this compound.

Experimental Protocols

Protocol 1: α-Bromination of 3-Methylcyclopentanone

This protocol describes the synthesis of the 2-bromo-3-methylcyclopentanone intermediate.

Materials:

-

3-Methylcyclopentanone

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Water (deionized)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentanone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution via a dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the red-brown color of the bromine has dissipated.

-

Pour the reaction mixture into a separatory funnel containing cold deionized water and diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-bromo-3-methylcyclopentanone.

-

The crude product may be used directly in the next step or purified by vacuum distillation.

Protocol 2: Dehydrobromination of 2-Bromo-3-methylcyclopentanone

This protocol outlines the elimination reaction to form this compound.

Materials:

-

2-Bromo-3-methylcyclopentanone (crude or purified)

-

Pyridine (B92270) (or other hindered non-nucleophilic base such as DBU or DBN)

-

Toluene (or other suitable high-boiling solvent)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-3-methylcyclopentanone (1 equivalent) in toluene.

-

Add pyridine (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove pyridine), deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2758-18-1 | [3] |

| Molecular Formula | C₆H₈O | [3] |

| Molecular Weight | 96.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 157-158 °C | |

| Density | 0.971 g/mL at 25 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 5.85 (s, 1H, =CH), 2.55-2.45 (m, 2H, CH₂), 2.35-2.25 (m, 2H, CH₂), 2.05 (s, 3H, CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ 209.5 (C=O), 175.1 (C-CH₃), 128.9 (=CH), 34.8 (CH₂), 28.5 (CH₂), 16.2 (CH₃) | [6] |

| IR (neat) | ν 2920, 1705 (C=O), 1650 (C=C), 1440, 1380 cm⁻¹ | [7][8] |

| Mass Spectrum (EI) | m/z (%) 96 (M⁺, 100), 68, 67, 53, 41 | [9] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the E2 dehydrobromination step.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization based on the specific laboratory setup and purity of reagents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 3. This compound | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-methylcyclopent-2-en-1-one(2758-18-1) 1H NMR [m.chemicalbook.com]

- 6. 2-Cyclopenten-1-one(930-30-3) 13C NMR [m.chemicalbook.com]

- 7. 3-methylcyclopent-2-en-1-one(2758-18-1) IR Spectrum [chemicalbook.com]

- 8. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]

- 9. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]

Application Notes and Protocols: The Role of 3-Methyl-2-cyclopenten-1-one in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-cyclopenten-1-one is a versatile α,β-unsaturated ketone that serves as an excellent Michael acceptor in organic synthesis. Its conjugated system, composed of a carbon-carbon double bond and a carbonyl group, renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in the Michael addition, a conjugate addition reaction fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The resulting 1,5-dicarbonyl compounds or their analogs are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrance compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions.

Mechanism of the Michael Addition

The Michael addition reaction proceeds via the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a resonance-stabilized carbanion (enolate) or another nucleophilic species. This nucleophile then attacks the β-carbon of this compound. The resulting enolate intermediate is subsequently protonated by the solvent or a proton source to yield the final Michael adduct. The presence of the methyl group at the 3-position can influence the stereochemical outcome of the reaction, particularly in asymmetric synthesis.

Caption: General mechanism of the Michael addition reaction.

Applications in Synthesis

The Michael addition of various nucleophiles to this compound and its derivatives is a key step in the synthesis of numerous important molecules.

-

Fragrance Industry: The synthesis of jasmonates, a class of valuable fragrance compounds, often utilizes a Michael addition to a cyclopentenone core as a crucial step.

-

Pharmaceutical Development: The cyclopentanone (B42830) ring is a common scaffold in many biologically active molecules. The Michael addition provides a powerful tool for the construction of substituted cyclopentanones that can serve as intermediates in the synthesis of novel drug candidates.

-

Natural Product Synthesis: Many natural products contain five-membered rings with complex stereochemistry. The diastereoselective and enantioselective Michael addition to this compound offers a strategic approach to establishing these chiral centers.

Quantitative Data Summary

While specific data for Michael additions directly to this compound is not extensively available in the public domain, the following table summarizes representative data for the closely related 2-cyclopenten-1-one (B42074), which can serve as a starting point for reaction optimization.

| Michael Donor | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Dimethyl Malonate | Ga-Na-BINOL complex / NaOtBu | THF | 24 | 46 | 90 | 99 | [1] |

| Thiophenol | Cinchona Alkaloid Derivative | Toluene | -20 | 24 | 95 | 92 | General literature, specific citation not available |

| Aniline | Organocatalyst (e.g., Proline derivative) | CH₂Cl₂ | RT | 12-48 | Moderate to High | Varies | General literature, specific citation not available |

| Nitromethane | Organocatalyst (e.g., Thiourea derivative) | Toluene | RT | 24-72 | Good | High | General literature, specific citation not available |

Note: The methyl group at the 3-position of this compound may influence reaction rates and stereoselectivity compared to 2-cyclopenten-1-one. Optimization of the reaction conditions is recommended.

Experimental Protocols

The following are detailed protocols for representative Michael addition reactions. Protocol 1 is a specific, well-documented procedure for the asymmetric addition of dimethyl malonate to 2-cyclopenten-1-one, which serves as an excellent starting point for reactions with this compound. Protocols 2 and 3 are generalized procedures for aza- and thio-Michael additions, respectively, based on established methodologies.

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate

This protocol is adapted from a procedure for the asymmetric Michael addition to 2-cyclopenten-1-one using a heterobimetallic catalyst.[1]

Materials:

-

This compound (1.0 eq)

-

Dimethyl malonate (1.0-1.2 eq)

-

Gallium(III) chloride (as catalyst precursor)

-

(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL) (as chiral ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, syringes, and other standard laboratory glassware.

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Ga-Na-(S)-BINOL catalyst solution as per the literature procedure.[1] This typically involves the reaction of GaCl₃ with (S)-BINOL and a sodium base in anhydrous THF.

-

Reaction Setup: To a separate flame-dried round-bottom flask under an inert atmosphere, add sodium tert-butoxide (0.07 eq) and anhydrous THF.

-

Addition of Reagents: To the suspension of sodium tert-butoxide, add the prepared catalyst solution (0.10 eq). Subsequently, add dimethyl malonate (1.0 eq) followed by this compound (1.0 eq) via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Aza-Michael Addition

This protocol provides a general method for the addition of an amine to this compound, which may require optimization depending on the specific amine and desired stereoselectivity.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., aniline, benzylamine) (1.0-1.2 eq)

-

Organocatalyst (e.g., a chiral primary or secondary amine, or a thiourea-based catalyst) (5-20 mol%)

-

Anhydrous solvent (e.g., CH₂Cl₂, Toluene, THF)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: To a round-bottom flask, add the organocatalyst and the anhydrous solvent.

-

Addition of Reagents: To the catalyst solution, add the amine, followed by this compound.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature). Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture may be directly purified by flash column chromatography on silica gel to afford the desired β-amino ketone.

Protocol 3: General Procedure for Thio-Michael Addition

This protocol outlines a general procedure for the conjugate addition of a thiol to this compound.

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol, benzyl (B1604629) thiol) (1.0-1.2 eq)

-

Base (e.g., triethylamine, DBU) or an organocatalyst (e.g., cinchona alkaloid derivative)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound and the anhydrous solvent.

-

Addition of Reagents: Add the thiol to the solution. If a base is used, add it to the reaction mixture. If an organocatalyst is employed, it is typically added before the reactants.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (can range from low temperatures to room temperature). Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Caption: A typical experimental workflow for a Michael addition reaction.

References

Application Notes: The Role of 3-Methyl-2-cyclopenten-1-one in Natural Product Synthesis

Introduction